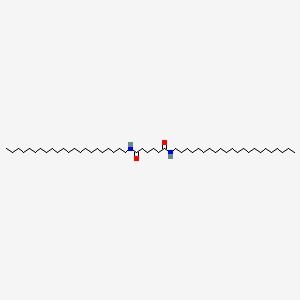

N,N'-Didocosyladipamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,N’-Didocosyladipamide: is a long-chain aliphatic amide derived from adipic acid and docosylamine. It is known for its unique chemical properties, which make it useful in various industrial and scientific applications. This compound is characterized by its high melting point and hydrophobic nature, making it suitable for use in specialized applications where stability and water resistance are required .

准备方法

Synthetic Routes and Reaction Conditions: N,N’-Didocosyladipamide can be synthesized through the reaction of adipic acid with docosylamine. The reaction typically involves heating the reactants in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction conditions often include temperatures ranging from 150°C to 200°C and the use of solvents such as toluene or xylene to dissolve the reactants and remove water formed during the reaction .

Industrial Production Methods: In industrial settings, the production of N,N’-Didocosyladipamide may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or distillation to remove impurities and obtain the desired product in high purity .

化学反应分析

Types of Reactions: N,N’-Didocosyladipamide primarily undergoes reactions typical of amides, including hydrolysis, reduction, and substitution reactions.

Common Reagents and Conditions:

Hydrolysis: This reaction can be carried out using acidic or basic conditions, leading to the formation of adipic acid and docosylamine.

Reduction: Reduction of N,N’-Didocosyladipamide can be achieved using reagents such as lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding amine and alcohol.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, especially under the influence of strong nucleophiles.

Major Products Formed:

Hydrolysis: Adipic acid and docosylamine.

Reduction: Docosylamine and hexanediol.

Substitution: Various substituted amides depending on the nucleophile used.

科学研究应用

Chemical Synthesis and Organic Chemistry

Precursor in Organic Synthesis

N,N'-Didocosyladipamide serves as an important precursor in the synthesis of complex molecules. Its stability allows it to be utilized in various organic synthesis pathways, facilitating the development of new compounds with desirable properties. The compound's hydrophobic characteristics make it particularly useful in reactions requiring non-polar solvents or conditions.

Reactions Involved

The compound primarily undergoes typical amide reactions such as hydrolysis, reduction, and nucleophilic substitution. For instance:

- Hydrolysis can yield adipic acid and docosylamine.

- Reduction using lithium aluminum hydride can produce docosylamine and hexanediol.

- Substitution reactions at the amide nitrogen can lead to various substituted amides depending on the nucleophile used.

Biological and Medicinal Applications

Drug Delivery Systems

In biological research, this compound is investigated for its potential in drug delivery systems. Its ability to form stable complexes with various drugs enhances its application in liposomal drug delivery systems. The hydrophobic nature of the compound allows it to interact effectively with lipid membranes, improving the absorption and bioavailability of hydrophobic drugs.

Industrial Applications

Lubricants and Anti-Wear Agents

Industrially, this compound is used as a lubricant and anti-wear agent in high-performance applications. Its high melting point and stability make it suitable for use in extreme conditions, such as those encountered in aerospace and automotive industries. The compound's properties help reduce friction and wear in mechanical systems, thereby extending equipment life.

Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Precursor for complex molecule synthesis | Stability and compatibility with non-polar solvents |

| Drug Delivery | Potential use in liposomal drug delivery systems | Enhanced absorption of hydrophobic drugs |

| Lubrication | Used as an anti-wear agent in machinery | Reduces friction; improves equipment longevity |

作用机制

The mechanism of action of N,N’-Didocosyladipamide involves its interaction with lipid membranes and proteins. Its long aliphatic chains allow it to embed within lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where it can enhance the absorption and bioavailability of hydrophobic drugs .

相似化合物的比较

N,N-Dimethylformamide (DMF): A common solvent with similar amide functionality but shorter chain length.

N,N-Dimethylacetamide (DMA): Another solvent with similar properties but different applications due to its lower hydrophobicity.

N,N-Diisopropylethylamine (DIPEA): A tertiary amine with similar basicity but different structural properties

Uniqueness: N,N’-Didocosyladipamide stands out due to its long aliphatic chains, which impart unique hydrophobic properties and high thermal stability. These characteristics make it particularly useful in applications requiring long-lasting performance under extreme conditions .

生物活性

N,N'-Didocosyladipamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is an amide derivative with a long-chain hydrocarbon structure. Its molecular formula is C_{42}H_{83}N_{2}O_{2}, and it features two dodecyl (C_{12}) chains attached to an adipic acid backbone. The structural properties contribute to its amphiphilic nature, which may play a role in its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its effects on lipid metabolism and potential therapeutic applications.

Lipid Metabolism

Research has indicated that compounds with similar structural characteristics can influence lipid metabolism. For instance, studies on related compounds have shown that they can lower lipid levels in serum and tissues while increasing fecal lipid excretion. This hypolipidemic effect is attributed to the suppression of enzymes involved in cholesterol and fatty acid synthesis .

Table 1: Comparison of Hypolipidemic Effects of Related Compounds

| Compound | Dosage (mg/kg/d) | Effect on Serum Lipids | Effect on Fecal Lipids |

|---|---|---|---|

| N2-n-butylindazolone | 20 | Decreased | Increased |

| This compound | TBD | TBD | TBD |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that similar compounds may act by inhibiting specific enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase and fatty acid synthase. This inhibition leads to reduced lipid synthesis and increased degradation .

Case Studies

- Antioxidant Activity : A study examining the antioxidant properties of diarylpentanoids, which share structural similarities with this compound, found significant free radical scavenging activity. This suggests potential applications in preventing oxidative stress-related diseases .

- Antimicrobial Properties : Another investigation into related compounds revealed moderate antibacterial activity against pathogens such as Staphylococcus aureus. The presence of long-chain fatty acids was associated with enhanced bioactivity, indicating that this compound may possess similar properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound can provide insights into optimizing its biological efficacy. Research indicates that variations in the length of the alkyl chains and functional groups significantly affect the compound's activity. For example, longer alkyl chains often enhance lipophilicity, potentially improving membrane penetration and bioavailability .

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Impact on Activity |

|---|---|

| Length of Alkyl Chain | Increased lipophilicity |

| Presence of Amide Group | Enhanced interaction with lipid membranes |

| Substituents on Aromatic Rings | Modulation of antioxidant activity |

属性

CAS 编号 |

38207-56-6 |

|---|---|

分子式 |

C50H100N2O2 |

分子量 |

761.3 g/mol |

IUPAC 名称 |

N,N'-di(docosyl)hexanediamide |

InChI |

InChI=1S/C50H100N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-43-47-51-49(53)45-41-42-46-50(54)52-48-44-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-48H2,1-2H3,(H,51,53)(H,52,54) |

InChI 键 |

QJSDGYWDRSAVIJ-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCCCCCCCCCCCCNC(=O)CCCCC(=O)NCCCCCCCCCCCCCCCCCCCCCC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。